Botryococcane C33

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

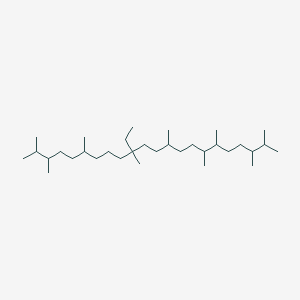

Botryococcane C33 is a novel hydrocarbon compound identified in sedimentary samples from the Maoming Basin in China. It is a type of botryococcane, which are geochemically significant biomarkers synthesized by the freshwater green microalga Botryococcus braunii . This compound has a unique structure with a methyl group positioned beta to the quaternary carbon C-10 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Botryococcane C33 involves the biochemical pathway of Botryococcus braunii. The process includes electrophilic or nucleophilic attack between two farnesyl diphosphates, leading to the formation of a C30 botryococcene via a cyclobutane ring intermediate. A Retro-Prins reaction and subsequent methylation give rise to C29 and C33 botryococcenes .

Industrial Production Methods

the extraction from natural sources, such as sedimentary samples, involves preparative gas chromatography to isolate and purify the compound .

Análisis De Reacciones Químicas

Types of Reactions

Botryococcane C33 undergoes several types of chemical reactions, including:

Oxidation: The alkene group in this compound can be oxidized to form botryococcanone.

Reduction: The ketone formed from oxidation can be reduced to stabilize the compound as an alkane.

Common Reagents and Conditions

Oxidation: Photo-oxidation in the water column.

Reduction: Hydrogenation to stabilize the ketone as an alkane.

Major Products

Botryococcanone: Formed from the oxidation of this compound.

Stabilized Alkane: Formed from the reduction of botryococcanone.

Aplicaciones Científicas De Investigación

Biofuel Production

Overview : One of the most promising applications of Botryococcane C33 is its potential as a biofuel feedstock. Botryococcus braunii can produce hydrocarbon oils constituting 25–75% of its dry weight, making it an attractive candidate for sustainable biofuel production.

Case Study : A study demonstrated that B. braunii strains with high hydrocarbon content could be cultivated under optimized conditions to enhance biomass yield. The research indicated that specific strains, particularly those from the B-race, exhibited higher hydrocarbon production rates due to their branched and unsaturated structures, which are more suitable for biofuels compared to other strains .

| Strain Type | Hydrocarbon Content (%) | Suitability for Biofuels |

|---|---|---|

| A-race | 20-30 | Moderate |

| B-race | 50-75 | High |

| L-race | 5-10 | Low |

Bioremediation

Overview : this compound has been investigated as a biomarker in environmental studies, particularly in monitoring the biodegradation of crude oils. Its presence can indicate the effectiveness of bioremediation efforts in contaminated environments.

Case Study : Research conducted on lacustrine-sourced crude oils utilized Botryococcane to assess biodegradation processes. The study established a correlation between the concentration of Botryococcane and the extent of hydrocarbon degradation, providing a technical basis for evaluating bioremediation strategies .

Antimicrobial Properties

Overview : Emerging research suggests that this compound exhibits antimicrobial properties, which may be beneficial in developing natural preservatives or therapeutic agents.

Case Study : A study isolated various compounds from Bacillus megaterium, which were tested against multiple bacterial strains. The results indicated that certain fractions containing botryococcene derivatives demonstrated significant antibacterial activity, suggesting potential applications in pharmaceuticals and food preservation .

Chemical Synthesis and Industrial Applications

Overview : The unique structural features of this compound, including its quaternary carbon center, contribute to its reactivity and stability, making it suitable for various industrial applications.

Research Findings : Studies have focused on synthesizing derivatives of this compound for use in cosmetics and personal care products due to its favorable properties. Additionally, the compound's stability makes it a candidate for use in high-performance lubricants and other industrial materials.

Mecanismo De Acción

The mechanism of action of Botryococcane C33 involves its biosynthesis through the biochemical pathway of Botryococcus braunii. The process includes electrophilic or nucleophilic attack between two farnesyl diphosphates, leading to the formation of a C30 botryococcene via a cyclobutane ring intermediate. A Retro-Prins reaction and subsequent methylation give rise to C29 and C33 botryococcenes . The geochemical component involves photo-oxidation of the alkene to a C33 botryococcanone and subsequent reduction to stabilize the ketone as an alkane .

Comparación Con Compuestos Similares

Similar Compounds

Botryococcane C34: Another type of botryococcane with a similar structure but different carbon chain length.

Botryococcanone: The oxidized form of botryococcane compounds.

Uniqueness

Botryococcane C33 is unique due to its specific structure with a methyl group positioned beta to the quaternary carbon C-10, which is different from other botryococcane compounds . This unique structure makes it a valuable biomarker for geochemical studies and petroleum exploration .

Actividad Biológica

Botryococcane C33, a hydrocarbon compound derived from the green alga Botryococcus braunii, has garnered significant attention due to its unique biological properties and potential applications in biofuels and bioproducts. This article reviews the biological activity of this compound, focusing on its structural characteristics, biosynthesis, ecological significance, and potential industrial applications.

Structural Characteristics

This compound is part of a larger family of compounds produced by B. braunii, which are primarily classified based on their hydrocarbon content. The B race of B. braunii is known for producing high amounts of botryococcenes, including C30 to C37 hydrocarbons. Recent studies have identified a novel C33 botryococcane with a unique carbon skeleton, differing from previously reported structures. The structure was characterized using infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) techniques, revealing a methyl group positioned at the quaternary carbon C-10, which is pivotal for its biological function .

Biosynthesis Pathway

The biosynthesis of botryococcenes involves complex biochemical pathways. Research indicates that the production of C30 botryococcene occurs within the cells, while higher molecular weight botryococcenes result from methylation processes occurring both intracellularly and extracellularly. Specifically, the methylation of C30 botryococcene to form C31 to C34 botryococcenes utilizes S-adenosylmethionine as a methyl donor . The enzymatic activities associated with these biosynthetic processes are localized to the endoplasmic reticulum (ER) within the algal cells .

Ecological Significance

B. braunii plays a crucial role in aquatic ecosystems as it contributes significantly to the organic matter pool through its hydrocarbon production. The extracellular matrix (ECM) formed by these hydrocarbons not only serves as an energy reserve but also provides habitat and protection for various microorganisms . Furthermore, the unique properties of botryococcenes allow B. braunii to thrive in diverse environmental conditions, enhancing its ecological adaptability.

Antimicrobial Properties

Recent studies have suggested that certain hydrocarbons produced by B. braunii, including this compound, exhibit antimicrobial properties. This can be attributed to their lipophilic nature, which allows them to disrupt microbial cell membranes . Such properties make them potential candidates for developing natural antimicrobial agents.

Biofuel Production

The high lipid content of B. braunii, particularly in the form of botryococcenes like C33, positions it as a promising feedstock for biofuel production. The extraction and conversion processes for these hydrocarbons into biodiesel have been extensively studied, showing favorable yields and efficiency compared to traditional oil sources .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

-

Case Study 1: Biofuel Development

A study conducted on the extraction methods for hydrocarbons from B. braunii demonstrated that optimizing mechanical fractionation techniques significantly increased the yield of botryococcenes, including C33. The results indicated that up to 95% of extracted hydrocarbons were located in the ECM, emphasizing the importance of this matrix in biofuel applications . -

Case Study 2: Antimicrobial Testing

In vitro tests revealed that extracts containing this compound exhibited significant inhibitory effects against various pathogenic bacteria. These findings suggest that further exploration into its antimicrobial properties could lead to novel therapeutic agents derived from algal sources .

Propiedades

IUPAC Name |

13-ethyl-2,3,6,7,10,13,17,20,21-nonamethyldocosane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H68/c1-13-33(12,23-14-15-27(6)16-18-29(8)25(2)3)24-22-28(7)17-19-31(10)32(11)21-20-30(9)26(4)5/h25-32H,13-24H2,1-12H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOYIHFVRGSVFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCCC(C)CCC(C)C(C)C)CCC(C)CCC(C)C(C)CCC(C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H68 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.